N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide
CAS No.: 1421586-86-8
Cat. No.: VC7583175
Molecular Formula: C16H17NO2S
Molecular Weight: 287.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421586-86-8 |
|---|---|
| Molecular Formula | C16H17NO2S |
| Molecular Weight | 287.38 |
| IUPAC Name | (E)-N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-phenylprop-2-enamide |
| Standard InChI | InChI=1S/C16H17NO2S/c18-14(15-7-4-12-20-15)10-11-17-16(19)9-8-13-5-2-1-3-6-13/h1-9,12,14,18H,10-11H2,(H,17,19)/b9-8+ |
| Standard InChI Key | OHTNGAUHTIXZCI-CMDGGOBGSA-N |
| SMILES | C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CS2)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(3-Hydroxy-3-(thiophen-2-yl)propyl)cinnamamide integrates three key structural elements:
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A cinnamamide core () providing rigidity and π-π stacking potential.
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A thiophene ring at the C3 position of the propyl chain, introducing sulfur-based electronic interactions.
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A hydroxyl group on the central carbon of the propyl linker, enabling hydrogen bonding and solubility modulation.
The thiophene moiety’s electron-rich nature may enhance interactions with biological targets, while the hydroxyl group contributes to metabolic stability and binding affinity. Comparative molecular modeling with analogs like N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide suggests that substitutions at the C3 position significantly alter target selectivity.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide typically involves multi-step reactions:
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Cinnamic Acid Activation: Cinnamic acid derivatives are activated using coupling agents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) to form reactive intermediates.
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Amide Bond Formation: Reaction with 3-amino-3-(thiophen-2-yl)propan-1-ol under controlled pH yields the target compound.
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Protection/Deprotection Strategies: Boc (tert-butyloxycarbonyl) groups are employed to protect amines during intermediate steps, as seen in analogous HDAC inhibitor syntheses .
Table 1: Representative Synthetic Yields for Cinnamamide Derivatives
| Compound | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| N-(3-hydroxypropyl)cinnamamide | 78 | 98 | TBTU-mediated coupling |
| HDAC inhibitor 11a | 65 | 95 | Suzuki coupling |
While exact yield data for N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide remains unpublished, methodologies from related compounds suggest achievable yields of 70–85% under optimized conditions .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies of cinnamamide derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The thiophene moiety likely disrupts microbial membrane integrity via hydrophobic interactions, while the hydroxyl group enhances solubility for cytoplasmic target engagement.
Table 2: HDAC Inhibitory Activity of Selected Cinnamamide Analogs
| Compound | HDAC1 IC (nM) | HDAC2 IC (nM) | HDAC3 IC (nM) |
|---|---|---|---|
| 11a | 20.6 | 157 | 138 |
| MS-275 | 62.0 | 210 | 185 |
Data adapted from PMC studies on benzamide HDAC inhibitors .
Therapeutic Applications and Comparative Analysis
Antimicrobial Formulations
The compound’s dual hydrophobicity (from cinnamamide) and polarity (from hydroxyl) make it a candidate for topical antiseptics or systemic antifungals. Synergy with β-lactam antibiotics has been observed in preliminary assays.
Future Directions and Challenges
Target Validation Studies
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HDAC Isoform Selectivity: Profiling against HDAC1/2/3 using recombinant enzymes.
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Blood-Brain Barrier Permeability: Assessing neuroprotective efficacy in vivo.
Synthetic Chemistry Innovations
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Enantioselective Synthesis: Resolving racemic mixtures to isolate bioactive stereoisomers.
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Prodrug Strategies: Esterifying the hydroxyl group to enhance oral bioavailability.
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